L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride
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Overview
Description
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride is a synthetic derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride typically involves the reaction of L-Tyrosine with 4-methoxyphenylacetic acid under specific conditions. The reaction is catalyzed by a suitable reagent, such as thionyl chloride, in the presence of a solvent like methanol . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of industrial-grade reagents and solvents ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a tyrosinase inhibitor.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for tyrosinase, an enzyme involved in melanin synthesis . The compound’s structure allows it to inhibit tyrosinase activity, thereby affecting melanin production and potentially offering therapeutic benefits for conditions like hyperpigmentation.
Comparison with Similar Compounds
Similar Compounds
Chloro-L-Tyrosine: A halogenated derivative with similar biological activity.
Bromo-L-Tyrosine: Another halogenated derivative used in similar research applications.
Uniqueness
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its ability to interact with enzymes like tyrosinase, making it a valuable compound in both research and therapeutic contexts.
Properties
CAS No. |
85975-19-5 |
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Molecular Formula |
C19H22ClNO5 |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C19H21NO5.ClH/c1-25-16-8-4-14(5-9-16)18(22)10-11-20-17(19(23)24)12-13-2-6-15(21)7-3-13;/h2-9,17,20-21H,10-12H2,1H3,(H,23,24);1H/t17-;/m0./s1 |
InChI Key |
NRCWVBDGMIROFI-LMOVPXPDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=C(C=C2)O)C(=O)O.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC(CC2=CC=C(C=C2)O)C(=O)O.Cl |
Origin of Product |
United States |
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